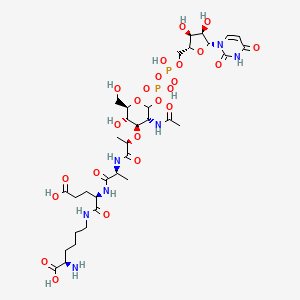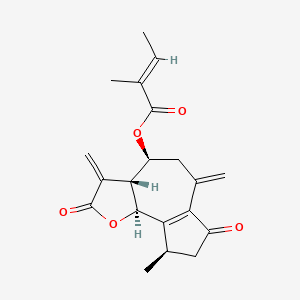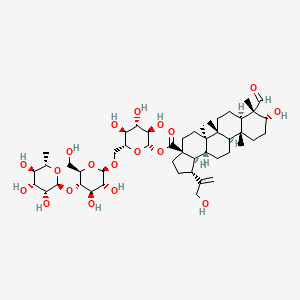![molecular formula C26H20Cl4N2O2 B1261500 N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalanine](/img/structure/B1261500.png)
N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalanine is an alanine derivative that is alanine substituted by a methyl and a 2,6-dichlorobenzyl group at N and a 2-(2,6-dichlorophenyl)-6-quinolyl group at position 3. It is a member of quinolines, a dichlorobenzene, a non-proteinogenic alpha-amino acid and a tertiary amino compound. It contains a 2,6-dichlorobenzoyl group.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- N-(Arylmethylene)dehydroalanine methyl esters, related to the compound of interest, undergo a reaction to produce heterocyclic α,α′-diaminodicarboxylic acid derivatives, leading to cyclic and bicyclic amino acids (Wulff & Klinken, 1992).
- The synthesis of Schiff Bases derived from pyridine-bridged 2,6-bis-carboxamide has been explored, starting from related compounds, indicating potential applications in developing antimicrobial agents (Al-Omar & Amr, 2010).
Molecular Synthesis and Characterization
- Novel bis4-(N-carbazolyl)-2,6-dichlorophenylmethyl radicals related to the compound were synthesized and characterized for their luminescent properties and thermal stability, highlighting applications in creating new molecular materials (Castellanos et al., 2008).
- 2-[2-(2,6-dichlorophenyl)amino]phenyl methyl-3-[(5-substituted phenyl)-1,5-dihydro-1H-pyrazol-3-yl-amino]-6-iodoquinazolin-4(3H)ones, similar in structure, have been synthesized and tested for antibacterial and antifungal activity, suggesting the compound's relevance in developing new antimicrobial drugs (Patel & Barat, 2010).
Analytical and Sensory Applications
- Dicationic N-methylated derivatives of the compound have been used in fluorescence quenching studies by halide and nucleotide anions, indicating applications in sensory and detection technologies (Dorazco‐González et al., 2014).
Pharmacological Research
- Research on similar compounds has led to the discovery of their potential anticonvulsant activities, opening avenues for pharmaceutical applications in treating neurological disorders (Wolfe et al., 1990).
Biochemical Research
- The compound’s analogs have been used to study the inhibition of chitin synthesis, providing insights into biochemistry and insecticidal effects (Deul et al., 1978).
Eigenschaften
Produktname |
N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalanine |
|---|---|
Molekularformel |
C26H20Cl4N2O2 |
Molekulargewicht |
534.3 g/mol |
IUPAC-Name |
2-[(2,6-dichlorophenyl)methyl-methylamino]-3-[2-(2,6-dichlorophenyl)quinolin-6-yl]propanoic acid |
InChI |
InChI=1S/C26H20Cl4N2O2/c1-32(14-17-18(27)4-2-5-19(17)28)24(26(33)34)13-15-8-10-22-16(12-15)9-11-23(31-22)25-20(29)6-3-7-21(25)30/h2-12,24H,13-14H2,1H3,(H,33,34) |
InChI-Schlüssel |
IVEINQKPLREIIP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=C(C=CC=C1Cl)Cl)C(CC2=CC3=C(C=C2)N=C(C=C3)C4=C(C=CC=C4Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















